2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile
Description
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile is a benzonitrile derivative featuring a methoxyethylamino substituent at the 2-position and a 3-methylphenyl group at the 5-position.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-5-(3-methylphenyl)benzonitrile |
InChI |
InChI=1S/C17H18N2O/c1-13-4-3-5-14(10-13)15-6-7-17(16(11-15)12-18)19-8-9-20-2/h3-7,10-11,19H,8-9H2,1-2H3 |
InChI Key |
DOOADTJWGQMNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)NCCOC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile typically involves the reaction of 2-amino-5-(3-methylphenyl)benzonitrile with 2-methoxyethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile ()
- Structure: Contains a chlorophenyl-ethylamino group instead of methoxyethylamino and 3-methylphenyl.
- Key Differences: The chloro substituent increases electrophilicity and may enhance binding to hydrophobic pockets in biological targets.
- Applications: Not explicitly stated, but similar compounds are intermediates in drug synthesis for CNS or antimicrobial agents .
3-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)-5-(methyl(2-(methylamino)ethyl)amino)benzonitrile ()
- Structure : Features a pyridine ring and branched alkylamine substituents.
- Additional methylaminoethyl group increases polarity and solubility compared to the target compound.
2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzonitrile ()
- Structure: Contains an azo (-N=N-) linker and nitro (-NO2) group.
- Key Differences :
- Azo group confers photochemical instability but is useful in dye chemistry.
- Nitro substituent increases electron-withdrawing effects, altering reactivity compared to the target compound’s methylphenyl group.
- Applications : Likely used as a dye or pigment due to the azo-nitro combination .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~280 (estimated) | Methoxyethylamino, 3-methylphenyl | ~3.2 | Moderate (DMSO) |
| 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile | 256.73 | Chlorophenyl-ethylamino | ~3.8 | Low (aqueous) |
| 2-[[4-[Bis(2-hydroxyethyl)amino]-...] | 371.34 | Azo, nitro, hydroxyethylamino | ~1.5 | High (polar solvents) |
Notes:
- The target compound’s methoxyethyl group likely improves aqueous solubility compared to purely hydrophobic analogues (e.g., chlorophenyl derivatives).
- Nitro-containing analogues () exhibit higher solubility in polar solvents but lower metabolic stability .
Biological Activity
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by the following structural formula:
It contains a methoxyethyl amino group and a benzonitrile moiety, which contribute to its biological activity. The presence of the nitrile group is significant for its interaction with biological targets.
The biological activity of 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets within cells:
- Cell Membrane Penetration : The methoxyethyl group enhances solubility and facilitates transport across cell membranes, allowing the compound to reach intracellular targets effectively.
- Reactive Intermediates Formation : The nitrile group can undergo metabolic conversion to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in cellular functions.
Anticancer Properties
Research indicates that 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Line Studies : In human breast cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating effective dose-response relationships. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the effects of 2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile on breast cancer cells. The results indicated:
| Treatment | IC50 (µM) | Mechanism |
|---|---|---|
| Control | - | - |
| Compound | 12.5 | Apoptosis |
The study concluded that the compound significantly reduced cell viability through apoptosis pathways.
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
